molecular formula C18H17N3O3S2 B2917349 4-[ethyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide CAS No. 764694-08-8

4-[ethyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B2917349
CAS No.: 764694-08-8
M. Wt: 387.47
InChI Key: FPVRKDQPHQGFNM-UHFFFAOYSA-N
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Description

4-[ethyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide is a complex organic compound that features a thiazole ring, a benzamide group, and a sulfamoyl group. Thiazole rings are known for their presence in various biologically active molecules, including several drugs and natural products . This compound’s unique structure makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Scientific Research Applications

4-[ethyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide has several scientific research applications:

Preparation Methods

The synthesis of 4-[ethyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve optimizing these reactions for scalability, including the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

4-[ethyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction could yield amines or alcohols.

Comparison with Similar Compounds

Similar compounds to 4-[ethyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide include other thiazole derivatives and benzamide compounds. For example:

What sets this compound apart is its unique combination of functional groups, which may confer distinct biological activities and chemical properties .

Properties

IUPAC Name

4-[ethyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S2/c1-2-21(15-6-4-3-5-7-15)26(23,24)16-10-8-14(9-11-16)17(22)20-18-19-12-13-25-18/h3-13H,2H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVRKDQPHQGFNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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